![molecular formula C21H20FN3O B3016381 N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide CAS No. 1903677-61-1](/img/structure/B3016381.png)
N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a bipyridine moiety, which is often associated with coordination chemistry and catalysis, and a fluorinated phenyl group, which can influence the compound’s chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the bipyridine intermediate: Starting from 2,3’-bipyridine, the compound can be functionalized at the 4-position using a suitable electrophile.
Coupling with the fluorinated phenyl group: The intermediate can then be coupled with 3-fluoro-4-methylbenzyl bromide under basic conditions to form the desired bipyridine derivative.
Amidation reaction: Finally, the bipyridine derivative can be reacted with 3-(3-fluoro-4-methylphenyl)propanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety may yield a bipyridine N-oxide, while reduction of the amide bond may yield the corresponding amine.
Aplicaciones Científicas De Investigación
“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a ligand in drug design and development, particularly for targeting metal ions or enzymes.
Materials Science: Use in the development of coordination polymers or metal-organic frameworks (MOFs) due to its bipyridine moiety.
Chemical Research: Application as a catalyst or catalyst precursor in various organic transformations.
Mecanismo De Acción
The mechanism of action of “N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a metal ion or enzyme active site, thereby modulating its activity. The bipyridine moiety can coordinate to metal ions, while the fluorinated phenyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A common ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3-Fluoro-4-methylbenzoic acid: A related compound with a similar fluorinated phenyl group.
Uniqueness
“N-([2,3’-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide” is unique due to its specific combination of a bipyridine moiety and a fluorinated phenyl group, which can impart distinct chemical and biological properties. This combination may enhance its potential as a versatile ligand or functional material in various applications.
Propiedades
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-15-4-5-16(11-19(15)22)6-7-21(26)25-13-17-8-10-24-20(12-17)18-3-2-9-23-14-18/h2-5,8-12,14H,6-7,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVGZLWZMBFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
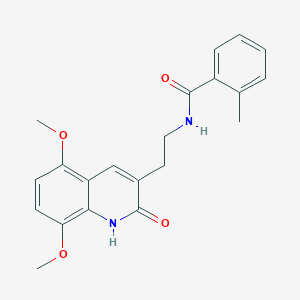
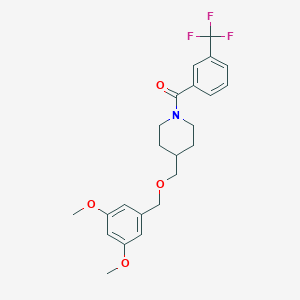
![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)
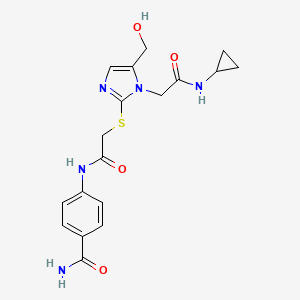


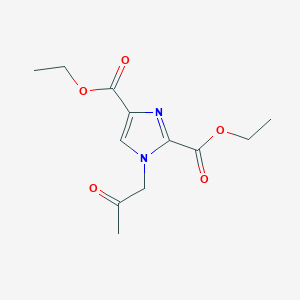

![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)
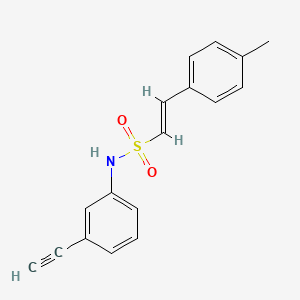


![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)
![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)
